molecular formula C8H10N2O2S B8770558 3-Hydroxy-4-methoxyphenylthiourea

3-Hydroxy-4-methoxyphenylthiourea

Cat. No.: B8770558
M. Wt: 198.24 g/mol
InChI Key: UDFGPARIXQDPJK-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxyphenylthiourea is a thiourea derivative characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 4-position.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

(3-hydroxy-4-methoxyphenyl)thiourea

InChI

InChI=1S/C8H10N2O2S/c1-12-7-3-2-5(4-6(7)11)10-8(9)13/h2-4,11H,1H3,(H3,9,10,13)

InChI Key

UDFGPARIXQDPJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N)O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

Compounds with the 3-hydroxy-4-methoxyphenyl backbone but differing functional groups exhibit distinct physicochemical and biological behaviors:

Compound Functional Group Key Properties/Applications Reference
3-Hydroxy-4-methoxyacetophenone Ketone (-COCH₃) Intermediate in organic synthesis; used in fragrance industry
3-Methoxy-4-hydroxyphenylglycolaldehyde Aldehyde (-CHO) Potential role in lignin metabolism; redox activity
3-Methoxy-4-hydroxyphenylacetic acid Carboxylic acid (-COOH) Anti-inflammatory properties; metabolite in biochemical pathways
3-Hydroxy-4-methoxyphenylthiourea Thiourea (-NH-CS-NH₂) Expected high hydrogen-bonding capacity; potential enzyme inhibition

Key Observations :

  • Solubility: Thiourea derivatives are generally less polar than carboxylic acids (e.g., 3-Methoxy-4-hydroxyphenylacetic acid ) but more hydrophilic than acetophenones (e.g., 3-Hydroxy-4-methoxyacetophenone ).
  • Reactivity : The thiourea group facilitates nucleophilic reactions (e.g., alkylation), whereas aldehydes (e.g., 3-Methoxy-4-hydroxyphenylglycolaldehyde ) undergo oxidation or condensation.

Substituent Position Effects

The position of substituents on the phenyl ring significantly influences electronic and steric properties:

  • highlights a corrigendum for Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate, where the methoxy and hydroxy groups occupy positions 4 and 3, respectively. This substitution pattern aligns with 3-Hydroxy-4-methoxyphenylthiourea, suggesting similar resonance effects (electron-donating methoxy enhances para-directing ability) .
  • In contrast, compounds like 1-(3-Chloro-4-methylphenyl)-2-thiourea feature electron-withdrawing (chloro) and electron-donating (methyl) groups, altering thiourea’s acidity and binding affinity.

Comparison with Other Thiourea Derivatives

1-(3-Chloro-4-methylphenyl)-2-thiourea

  • Substituents : 3-chloro (electron-withdrawing) and 4-methyl (electron-donating).
  • Impact :
    • Increased acidity of thiourea protons due to chloro’s inductive effect.
    • Enhanced lipophilicity compared to 3-Hydroxy-4-methoxyphenylthiourea (hydroxy and methoxy are polar).
  • Applications : Likely used in agrochemicals or as a corrosion inhibitor due to stability from chloro substitution.

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